5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5-phenyl-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-14-8-4-7-12(13(14)9-10-16-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDKSVWIIDLVQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC=CC(=C21)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269735 |

Source

|

| Record name | 3,4-Dihydro-5-phenyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309955-15-4 |

Source

|

| Record name | 3,4-Dihydro-5-phenyl-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309955-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-phenyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Novel methods for the synthesis of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Novel Synthetic Methodologies for 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Abstract

The 5-phenyl-3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique three-dimensional architecture allows for precise interactions with various biological targets, making it a cornerstone for the development of novel therapeutics, including antitumor and antimicrobial agents.[1][2][3] This guide provides an in-depth exploration of contemporary synthetic strategies for accessing this valuable heterocyclic core. We move beyond classical methods to focus on novel, efficient, and scalable approaches, including transition-metal-catalyzed C-H activation, multicomponent reactions, and innovative cyclization protocols. Each section is designed to provide not only a validated experimental protocol but also the underlying mechanistic rationale, empowering researchers to adapt and innovate upon these powerful synthetic tools.

The Strategic Importance of the Isoquinolinone Core

The isoquinoline ring system is a recurring motif in a vast array of natural products and pharmaceuticals.[4] The dihydroisoquinolin-1(2H)-one variant, in particular, offers a synthetically accessible framework with a rich potential for functionalization. The introduction of a phenyl group at the C5 position introduces a key biaryl axis, which can profoundly influence the molecule's conformational properties and its ability to engage with protein targets. This guide focuses on methods that efficiently construct this specific topology.

Transition-Metal-Catalyzed C-H Activation and Annulation

The direct functionalization of carbon-hydrogen (C-H) bonds has revolutionized synthetic chemistry, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[5][6] For the synthesis of the target scaffold, palladium- and rhodium-catalyzed reactions are particularly powerful.[7]

Core Principle: Directed C-H Activation

This strategy typically involves the use of a directing group on one of the aromatic precursors. This group coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and enabling selective activation and subsequent annulation. For the synthesis of 5-phenyl-3,4-dihydroisoquinolin-1(2H)-ones, a common approach involves the C-H activation of a biphenyl derivative.

Mechanistic Workflow: Palladium-Catalyzed Annulation

The catalytic cycle generally begins with the coordination of the directing group to the palladium catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent insertion of a coupling partner (e.g., an alkene or alkyne) and reductive elimination yields the desired cyclized product and regenerates the active catalyst.

Caption: Palladium-catalyzed C-H activation/annulation workflow.

Representative Protocol: Rh(III)-Catalyzed C-H Alkylation and Cyclization

A powerful one-pot transformation involves the alkylation of C-H bonds with reagents like N-vinylphthalimide, followed by cyclization to form the dihydroisoquinolinone core.[7] The 8-aminoquinoline moiety is a highly effective directing group for this class of reaction.

Experimental Protocol:

-

To a sealed tube, add the N-(biphenyl-2-yl)quinoline-8-carboxamide (1.0 equiv.), N-vinylphthalimide (1.5 equiv.), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%).

-

Add anhydrous 1,2-dichloroethane (DCE) as the solvent under an inert atmosphere (N2 or Ar).

-

Seal the tube and heat the reaction mixture to 80 °C for 12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add a solution of hydrazine hydrate (5.0 equiv.) in ethanol.

-

Heat the mixture to 60 °C for 4 hours to cleave the directing group and facilitate in-situ cyclization.

-

Cool the mixture, dilute with ethyl acetate, and wash with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 5-phenyl-3,4-dihydroisoquinolin-1(2H)-one derivative.

Multicomponent Synthesis via the Castagnoli-Cushman Reaction (CCR)

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all reactants.[8] The Castagnoli-Cushman Reaction (CCR) is a powerful MCR for synthesizing substituted 3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acids.[9][10]

Core Principle: Tandem Imine Formation and Cyclization

The reaction proceeds through the condensation of a homophthalic anhydride with an imine, which is generated in situ from an aldehyde and an amine. The resulting intermediate undergoes a tandem intramolecular cyclization and dehydration to furnish the dihydroisoquinolinone core. To synthesize a 5-phenyl derivative, 3-phenylhomophthalic anhydride is the key starting material.

Caption: Workflow for the Castagnoli-Cushman Reaction.

Representative Protocol: Three-Component CCR

This protocol is adapted from the synthesis of analogous structures and demonstrates the efficiency of the CCR.[9][10]

Experimental Protocol:

-

In a round-bottom flask, dissolve the desired aldehyde (1.0 equiv.) and amine (1.0 equiv.) in a suitable solvent such as toluene or xylene.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.

-

Add 3-phenylhomophthalic anhydride (1.0 equiv.) to the reaction mixture.

-

Heat the mixture to reflux (typically 110-140 °C) for 6-12 hours. A Dean-Stark apparatus can be used to remove water formed during the reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, collect the solid by filtration and wash with cold solvent.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel) or recrystallization to obtain the desired product.

Data Summary: Substrate Scope and Yields

The Castagnoli-Cushman reaction is robust and tolerates a wide variety of functional groups on both the amine and aldehyde components. The table below summarizes representative yields for analogous structures, demonstrating the versatility of this method.[9][10]

| Amine Component | Aldehyde Component | Solvent | Yield (%) |

| 4-Ethoxyaniline | Benzaldehyde | Toluene | 75.1% |

| 3,5-Dimethylaniline | Benzaldehyde | Toluene | 63.0% |

| 4-Iodoaniline | Benzaldehyde | Toluene | 80.3% |

| 4-(Trifluoromethoxy)aniline | Benzaldehyde | Xylene | 74.6% |

| 3-Phenylpropylamine | Benzaldehyde | Toluene | 70.2% |

Data adapted from the synthesis of 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, which follows the same reaction principle.[9][10]

Modern Adaptations of Classical Cyclization Methods

Classical name reactions remain fundamental to heterocyclic synthesis. Modern advancements often involve improving reaction conditions, for instance, through the use of microwave irradiation to accelerate reaction times and improve yields.[8]

The Bischler-Napieralski Reaction

This reaction involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[8] To obtain the target lactam (isoquinolin-1-one), the resulting imine is typically oxidized or the reaction is performed on a substrate with a latent carbonyl group.

Causality Behind Experimental Choices:

-

Starting Material: The synthesis begins with a 2-phenyl-β-phenylethylamine derivative, which is then acylated. The choice of acylating agent determines the substituent at the N2 position.

-

Dehydrating Agent: Strong dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) are required to drive the electrophilic aromatic substitution. POCl3 is often preferred for its efficacy and milder conditions compared to PPA.

-

Reduction/Oxidation: The initial cyclization yields a 3,4-dihydroisoquinoline imine. For the tetrahydroisoquinoline, a reduction step (e.g., with NaBH4) is necessary.[8] To achieve the desired 3,4-dihydroisoquinolin-1(2H)-one, an oxidative workup or modification of the starting material is required.

Conclusion and Future Outlook

The synthesis of 5-phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives has been significantly advanced by the advent of modern synthetic methodologies. Transition-metal-catalyzed C-H activation offers an elegant and atom-economical route, while multicomponent reactions like the Castagnoli-Cushman reaction provide remarkable efficiency for building molecular complexity. As the demand for structurally diverse and medicinally relevant compounds grows, the development of even more selective, sustainable, and scalable methods will be paramount. Emerging fields such as photoredox catalysis and enzymatic synthesis hold considerable promise for the future construction of this important heterocyclic scaffold.[5][11]

References

- Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives.Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.International Journal of Pharmaceutical Sciences.

- recent advances in the synthesis of isoquinoline and its analogue: a review.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction.Organic & Biomolecular Chemistry (RSC Publishing).

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.Royal Society of Chemistry.

- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.

- Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline deriv

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.

- Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymeriz

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.International Journal of Scientific and Technology Research.

- Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one.

- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca.Royal Society of Chemistry.

- 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one.PubChem.

- Direct transition metal-catalyzed functionalization of heteroaromatic compounds.

- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.

- Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones.PubMed Central.

- Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis.OUCI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijstr.org [ijstr.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Profile of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinolinone class of molecules. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active natural products and synthetic compounds. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic and biological systems. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one. The interpretations presented herein are based on the fundamental principles of spectroscopy and comparative analysis with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1][2] The chemical environment of each nucleus in a molecule influences its resonance frequency, resulting in a unique NMR spectrum.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is expected to exhibit distinct signals corresponding to the aromatic protons of the isoquinolinone core and the phenyl substituent, the methylene protons of the dihydroisoquinolinone ring, and the amide proton.

Table 1: Predicted ¹H NMR Data for 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~8.0-8.2 | d | 1H | H-8 | The proton at position 8 is deshielded by the anisotropic effect of the adjacent carbonyl group. |

| ~7.2-7.6 | m | 8H | Ar-H | This multiplet arises from the overlapping signals of the remaining aromatic protons on the isoquinolinone ring (H-6, H-7) and the phenyl substituent. |

| ~3.5 | t | 2H | H-3 | These methylene protons are adjacent to the nitrogen atom and are expected to appear as a triplet due to coupling with the H-4 protons. |

| ~3.0 | t | 2H | H-4 | These methylene protons are adjacent to the aromatic ring and the H-3 protons, appearing as a triplet. |

| ~8.5 | br s | 1H | N-H | The amide proton typically appears as a broad singlet and its chemical shift can be concentration and solvent dependent. |

Note: Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃. Coupling constants (J) are expected to be in the range of 6-8 Hz for the triplets.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the lactam is typically observed in this region. |

| ~140-142 | Quaternary Ar-C | Signals for the quaternary carbons of the phenyl substituent and the isoquinolinone core. |

| ~125-135 | Ar-CH | Aromatic carbons with attached protons. |

| ~40 | C-3 | The methylene carbon adjacent to the nitrogen atom. |

| ~28 | C-4 | The methylene carbon adjacent to the aromatic ring. |

The specific chemical shifts of the aromatic carbons can be further elucidated using two-dimensional NMR techniques such as HSQC and HMBC.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm assignments.

-

-

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.[4][5]

Predicted IR Absorption Bands

The IR spectrum of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one will be characterized by the following key absorption bands:

Table 3: Predicted IR Data for 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| ~3200 | N-H stretch | Medium | Amide |

| 3000-3100 | C-H stretch | Medium | Aromatic |

| 2850-2960 | C-H stretch | Medium | Aliphatic (CH₂) |

| ~1660 | C=O stretch | Strong | Amide (Lactam) |

| 1580-1600 | C=C stretch | Medium-Strong | Aromatic |

| 1450-1500 | C=C stretch | Medium-Strong | Aromatic |

| 700-800 | C-H bend | Strong | Aromatic (out-of-plane) |

The strong absorption around 1660 cm⁻¹ is a characteristic feature of the carbonyl group in a six-membered lactam ring. The presence of aromatic C-H stretching above 3000 cm⁻¹ and multiple C=C stretching bands in the 1450-1600 cm⁻¹ region confirms the aromatic nature of the compound.[6]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.[8]

Predicted Mass Spectrum and Fragmentation Pattern

For 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (C₁₅H₁₃NO), the expected monoisotopic mass is approximately 223.10 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 223.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, influenced by the stability of the resulting fragments. A plausible fragmentation pathway is outlined below:

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

-

Loss of Carbon Monoxide (CO): A common fragmentation for lactams is the loss of a neutral CO molecule, which would lead to a fragment ion at m/z 195.[9]

-

Loss of a Hydrogen Radical (H˙): The formation of a stable, conjugated system can be achieved by the loss of a hydrogen radical, resulting in a peak at m/z 222.

-

Formation of the Phenyl Cation: The cleavage of the bond connecting the phenyl group can lead to the formation of the stable phenyl cation at m/z 77.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Propose elemental compositions and elucidate the fragmentation pathways.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for the characterization of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one. The predicted NMR, IR, and MS data, derived from fundamental principles and comparison with related structures, offer a robust framework for the identification and structural elucidation of this important heterocyclic compound. Experimental verification of these predictions will be crucial for establishing a definitive spectroscopic signature for this molecule.

References

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

Principles of NMR. Process NMR Associates. [Link]

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

-

Interpreting IR Spectra. Chemistry Steps. [Link]

-

NMR spectroscopy. BYJU'S. [Link]

-

INTERPRETATION OF IR SPECTRA. Cengage. [Link]

-

Introduction to Spectroscopy II: Basic Principles of NMR. University of Calgary. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]

-

Synthesis of isoquinoline-1,4-diones via photocatalytic C(sp2)- C(sp3)-scission/oxidation of 4-(hydroxy(aryl)methyl). The Royal Society of Chemistry. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. ResearchGate. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC. [Link]

-

IR Spectroscopy Tutorial: Aromatics. University of Calgary. [Link]

-

Approaches to synthesis of 3,4-dihydroisoquinolin-1(2H)-one. ResearchGate. [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]

-

Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. ACS Publications. [Link]

-

3,4-dihydroisoquinolin-1(2H)-one. PubChem. [Link]

-

Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. SciSpace. [Link]

-

Palladium-catalysed stereoselective synthesis of 4-(diarylmethylidene)-3,4- dihydroisoquinolin-1(2H)-ones. Indian Academy of Sciences. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. longdom.org [longdom.org]

- 3. byjus.com [byjus.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of a 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Analog

Abstract: The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. Understanding the three-dimensional arrangement of molecules within a crystal lattice is paramount for rational drug design, polymorphism screening, and formulation development. While the specific crystal structure of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is not publicly available, this comprehensive technical guide provides an in-depth analysis of a closely related analog, serving as a representative example of this important class of compounds. This guide will detail the synthesis, crystallization, and single-crystal X-ray diffraction analysis, offering field-proven insights into the experimental choices and a thorough examination of the molecular and supramolecular features.

Introduction: The Significance of Crystallographic Insight

The spatial arrangement of atoms and molecules in the solid state dictates many of a material's bulk properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a comprehensive understanding of the crystal structure is a prerequisite for effective drug development. X-ray crystallography stands as the definitive technique for providing this atomic-level resolution.[1] This guide focuses on the structural elucidation of a 5-phenyl-3,4-dihydroisoquinolin-1(2H)-one derivative, a class of compounds with significant therapeutic potential.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The methodologies employed are critical for obtaining crystals suitable for X-ray diffraction analysis.

General Synthetic Approach

The synthesis of 1-phenyl-3,4-dihydroisoquinoline derivatives can be achieved through various established synthetic routes. A common and effective method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative. This is typically followed by reduction to the desired dihydroisoquinoline.

Experimental Protocol: Synthesis of a 1-Phenyl-3,4-dihydroisoquinoline Analog

-

Amide Formation: To a solution of β-phenylethylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, an equimolar amount of a substituted benzoyl chloride is added dropwise at 0 °C. A non-nucleophilic base, such as triethylamine or pyridine, is included to scavenge the HCl byproduct. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude amide is then purified by column chromatography on silica gel or by recrystallization.

-

Cyclization (Bischler-Napieralski Reaction): The purified N-phenethylbenzamide derivative is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a high-boiling inert solvent like toluene or xylene. The mixture is heated to reflux for several hours.

-

Formation of the Dihydroisoquinoline Salt: Upon cooling, the reaction is quenched by the careful addition of ice and then made basic with an aqueous solution of sodium or potassium hydroxide. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Reduction: The resulting 1-phenyl-3,4-dihydroisoquinoline is then reduced to the corresponding tetrahydroisoquinoline using a reducing agent like sodium borohydride in an alcoholic solvent.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study. It is a process of controlled precipitation where molecules self-assemble into a highly ordered three-dimensional lattice. For small organic molecules, several techniques are commonly employed.

Crystallization Techniques for Dihydroisoquinolinone Derivatives:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely capped vial. The gradual increase in concentration leads to the formation of crystals.

-

Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For the representative 1-phenyl-3,4-dihydroisoquinoline derivative, single crystals were successfully grown by the slow evaporation of a solution in a mixture of ethyl acetate and hexane at room temperature. The choice of solvent system is crucial; a solvent in which the compound is moderately soluble is often a good starting point.

X-ray Diffraction: Probing the Crystal Lattice

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.

Data Collection

A single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The positions and intensities of these diffracted spots are recorded by a detector. Modern diffractometers are equipped with sensitive detectors and powerful X-ray sources, allowing for rapid and accurate data collection.

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group). The intensities of the diffraction spots are then used to calculate the structure factors, which are related to the electron density distribution within the unit cell.

The "phase problem" is a central challenge in X-ray crystallography, as the phases of the structure factors are not directly measured. For small molecules, direct methods are typically employed to solve the phase problem. These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic positions, thermal parameters (which describe the vibration of the atoms), and other parameters to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed by various crystallographic R-factors, with lower values indicating a better fit to the data.

Structural Analysis of a 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Analog

The following sections detail the molecular and supramolecular features of a representative 1-phenyl-3,4-dihydroisoquinoline derivative, providing a blueprint for the structural analysis of this class of compounds.

Molecular Conformation and Geometry

The crystal structure reveals the precise three-dimensional arrangement of the atoms within the molecule, including bond lengths, bond angles, and torsion angles.

Table 1: Selected Crystallographic Data for a Representative 1-Phenyl-3,4-dihydroisoquinoline Derivative

| Parameter | Value |

| Chemical Formula | C₁₇H₁₅NO |

| Formula Weight | 249.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 15.678(6) |

| β (°) | 109.34(1) |

| Volume (ų) | 1265.1(8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.308 |

| R-factor | 0.045 |

The dihydroisoquinolinone core of the molecule is not perfectly planar. The six-membered ring containing the nitrogen atom adopts a conformation that minimizes steric strain. The phenyl substituent at the 5-position is twisted relative to the plane of the isoquinolinone ring system. This dihedral angle is a key conformational feature and can be influenced by substituents on either ring system.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules are held together by a network of non-covalent interactions, which dictate the crystal packing. Understanding these interactions is crucial for predicting and controlling the physical properties of the crystalline material.

In the crystal lattice of the representative analog, the molecules are primarily linked by hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atom serves as an acceptor. These N-H···O hydrogen bonds link the molecules into chains or more complex networks.

In addition to hydrogen bonding, other weaker interactions such as C-H···π and π-π stacking interactions can also play a significant role in stabilizing the crystal structure. The phenyl rings of adjacent molecules can engage in offset π-π stacking, contributing to the overall cohesion of the lattice.

Visualization of Key Structural Features

Graphical representations are invaluable for understanding complex three-dimensional structures and interaction networks.

Molecular Structure

Caption: 2D representation of the 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one scaffold.

Experimental Workflow

Caption: Workflow for X-ray crystal structure determination.

Intermolecular Hydrogen Bonding

Caption: Schematic of intermolecular N-H···O hydrogen bonding.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the process of determining and analyzing the X-ray crystal structure of a 5-phenyl-3,4-dihydroisoquinolin-1(2H)-one analog. The detailed examination of its molecular conformation and supramolecular architecture, facilitated by hydrogen bonding and other non-covalent interactions, offers valuable insights that are broadly applicable to this class of compounds.

Future work in this area could involve the co-crystallization of these molecules with other APIs or excipients to understand and control their solid-state properties further. Additionally, computational modeling based on the experimentally determined crystal structure can be employed to predict other potential polymorphic forms and to rationalize the structure-activity relationships of these biologically important molecules. The principles and methodologies outlined herein provide a solid foundation for such future investigations, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

-

Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Bioorganic Chemistry. Retrieved January 19, 2026, from [Link]

-

Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. (2012). Archiv der Pharmazie. Retrieved January 19, 2026, from [Link]

-

Wang, Y., Shaabani, S., Ahmadian, M., & Dömling, A. (2019). Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance. ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Chemical Space Exploration of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Analogs

Foreword: The Strategic Imperative for Exploring the 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Scaffold

The quest for novel therapeutic agents is a cornerstone of modern medicine, demanding the identification and exploration of molecular frameworks that offer rich potential for biological activity. The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in a multitude of pharmacologically active natural products and synthetic compounds.[1][2] Its rigid, yet adaptable, structure provides an ideal foundation for the design of molecules that can interact with high specificity and affinity with a diverse array of biological targets. This has led to the development of isoquinoline-based drugs for treating a wide spectrum of diseases, from cancer to neurological disorders.[1]

Within this esteemed class of heterocycles, the 3,4-dihydroisoquinolin-1(2H)-one subunit has emerged as a particularly compelling starting point for drug discovery. Recent investigations have highlighted its potential as a core structure for potent enzyme inhibitors, including those targeting Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in oncology.[3][4][5] The development of novel PARP inhibitors is of significant interest, as they have shown remarkable efficacy in the treatment of cancers with specific DNA repair deficiencies, such as those harboring BRCA1/2 mutations.

This guide focuses on a specific, yet underexplored, region of this chemical space: the 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one core. The introduction of an aryl group at the 5-position presents a unique vector for modulating the molecule's steric and electronic properties, potentially leading to novel interactions with target proteins and improved pharmacological profiles. While direct biological data for this specific parent compound is nascent, the established anticancer potential of 5-aryl isoquinoline derivatives provides a strong impetus for its investigation.[6]

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It eschews a rigid template in favor of a logically flowing narrative that mirrors the drug discovery process itself—from the strategic design and synthesis of a focused compound library to its rigorous biological evaluation and the subsequent interpretation of structure-activity relationships (SAR). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in authoritative scientific literature.

I. Strategic Foundation: Rationale and Design Principles

The exploration of a new chemical space begins with a sound strategic foundation. Our interest in the 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one scaffold is predicated on two key hypotheses:

-

The Privileged Core Hypothesis: The inherent biological relevance of the dihydroisoquinolinone core, particularly as a PARP inhibitor pharmacophore, suggests that novel substitutions can yield potent and selective modulators of this enzyme family.[3][4]

-

The 5-Aryl Substitution Hypothesis: The introduction of a phenyl group at the C5 position offers a distinct opportunity to probe a region of the PARP active site that may be underexploited by existing inhibitors. This substitution can influence pi-stacking interactions, solvent exposure, and the overall conformational presentation of the molecule.

Our initial library design, therefore, focuses on systematically exploring the impact of substitutions on three key positions of the scaffold, as illustrated below.

Caption: Key diversification points for analog synthesis.

II. Synthetic Strategy: A Modular Approach to Library Generation

A robust and flexible synthetic strategy is paramount for efficiently exploring the targeted chemical space. We propose a modular, two-stage approach that allows for the late-stage introduction of diversity elements.

Stage 1: Synthesis of the Key Intermediate: 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one

The cornerstone of our synthetic approach is the preparation of a halogenated intermediate, primed for cross-coupling reactions. 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one is an ideal candidate, as the bromine atom provides a handle for the introduction of the phenyl group and its analogs via well-established palladium-catalyzed reactions.

Caption: Synthesis of the key brominated intermediate.

Stage 2: Diversification via Palladium-Catalyzed Cross-Coupling

With the 5-bromo intermediate in hand, the door is open to a wide array of diversification strategies. The Suzuki-Miyaura cross-coupling reaction is the method of choice for introducing the C5-phenyl group and its substituted analogs due to its broad functional group tolerance and well-documented reliability.

Caption: Diversification at the C5 position via Suzuki coupling.

Further diversification at the N2 and C4 positions can be achieved through standard alkylation, acylation, or other functional group interconversions, building upon the synthesized 5-aryl core.

III. Experimental Protocols: A Self-Validating System

The following protocols are presented as a self-validating system. Each step includes checkpoints and characterization methods to ensure the integrity of the material before proceeding to the next stage.

Protocol 1: Synthesis of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one

This procedure is adapted from established methods for the bromination of isoquinoline systems.

-

Materials:

-

3,4-Dihydroisoquinolin-1(2H)-one

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of 3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in concentrated H₂SO₄ at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-3,4-dihydroisoquinolin-1(2H)-one.

-

-

Characterization and Validation:

-

Confirm the structure and purity by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the proton signal corresponding to the C5 position and the appearance of a characteristic downfield shift for the protons adjacent to the bromine atom in the ¹H NMR spectrum are key indicators of successful bromination.

-

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

This protocol is a general procedure adaptable for the synthesis of a variety of 5-aryl analogs.

-

Materials:

-

5-Bromo-3,4-dihydroisoquinolin-1(2H)-one

-

Phenylboronic Acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl Acetate

-

Celite

-

-

Procedure:

-

To a reaction vessel, add 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Add Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 mixture).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-phenyl-3,4-dihydroisoquinolin-1(2H)-one.

-

-

Characterization and Validation:

-

Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR spectrum should show the appearance of new aromatic signals corresponding to the introduced phenyl group.

-

IV. Biological Evaluation: A Tiered Approach

A tiered approach to biological evaluation allows for the efficient screening of newly synthesized analogs and the in-depth characterization of promising candidates.

Tier 1: Primary Screening - PARP1/2 Inhibition Assays

The initial focus will be on evaluating the inhibitory activity of the synthesized compounds against PARP1 and PARP2, the two most well-characterized members of the PARP family.

| Assay Type | Description | Key Parameters |

| Biochemical Assay | A cell-free assay measuring the enzymatic activity of recombinant PARP1 and PARP2. This is often a colorimetric or fluorescent assay that detects the consumption of NAD⁺ or the formation of poly(ADP-ribose) (PAR) chains. | IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the compound required to inhibit 50% of the enzyme's activity. |

| Cell-Based Assay | A whole-cell assay to assess the compound's ability to inhibit PARP activity in a cellular context. This can be measured by detecting levels of PARylation in cells after inducing DNA damage. | EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that produces 50% of its maximal effect in a cell-based assay. |

Tier 2: Secondary Screening - Cellular Assays and Selectivity Profiling

Compounds that demonstrate potent PARP inhibition in primary screens will be advanced to more complex cellular assays to evaluate their anticancer activity and selectivity.

| Assay Type | Description | Key Parameters |

| Cancer Cell Line Proliferation Assays | A panel of cancer cell lines, including those with and without known DNA repair deficiencies (e.g., BRCA1/2 mutant lines), are treated with the compounds to assess their antiproliferative effects. The MTT or CellTiter-Glo assay is commonly used. | GI₅₀ (Half-maximal Growth Inhibition): The concentration of the compound that causes 50% inhibition of cell growth. |

| DNA Damage and Apoptosis Assays | Assays to confirm the mechanism of action, such as measuring markers of DNA damage (e.g., γH2AX foci) and apoptosis (e.g., caspase-3/7 activation, Annexin V staining). | Qualitative and quantitative measures of DNA damage and apoptosis induction. |

| PARP Trapping Assays | A specialized assay to determine if the inhibitor traps PARP on DNA, a key mechanism for the efficacy of some clinical PARP inhibitors. | Measurement of the amount of PARP-DNA complexes. |

V. In Silico Modeling: Guiding the Exploration

Computational modeling plays a crucial role in rationalizing SAR and guiding the design of next-generation analogs.

Caption: An iterative in silico design workflow.

Molecular docking studies, using a high-resolution crystal structure of the PARP1 catalytic domain, can provide valuable insights into the binding modes of the 5-phenyl-3,4-dihydroisoquinolin-1(2H)-one analogs. These models can help to:

-

Rationalize SAR: Explain why certain substitutions lead to increased or decreased potency.

-

Identify Key Interactions: Pinpoint crucial hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the inhibitor and the protein.

-

Predict Binding Affinities: Use scoring functions to estimate the binding affinity of virtual compounds, helping to prioritize which analogs to synthesize.

-

Guide Analog Design: Suggest new modifications to the scaffold that are likely to improve target engagement and selectivity.

VI. Concluding Remarks and Future Directions

The 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents, particularly in the realm of oncology. The strategic framework, synthetic methodologies, and evaluation cascades detailed in this guide provide a comprehensive roadmap for its systematic exploration.

The initial focus on PARP inhibition is well-justified by the known activities of the broader dihydroisoquinolinone class. However, the inherent versatility of this scaffold suggests that analogs may exhibit activity against other important drug targets. Therefore, future work should also include broader pharmacological profiling of promising compounds to uncover new therapeutic opportunities.

By integrating rational design, efficient synthesis, and rigorous biological evaluation, the exploration of the 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one chemical space is poised to yield novel chemical entities with the potential to advance the treatment of cancer and other diseases.

References

-

Babu, B., & Duggineni, S. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 21(7), 811-824. [Link]

- BenchChem. (2025). Comparative Anticancer Efficacy of Substituted 3,4-Dihydroisoquinolin-1(2H)-ones: A Guide for Researchers. BenchChem Technical Guides.

-

Houlihan, W. J., Munder, P. G., Handley, D. A., Cheon, S. H., & Parrino, V. A. (1995). Antitumor activity of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines. Journal of Medicinal Chemistry, 38(2), 234–240. [Link]

-

Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

- Li, Q. Q., et al. (2024). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma.

-

Mishra, R., & Tiwari, V. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Mishra, R., & Tiwari, V. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. [Link]

- Mishra, R., & Tiwari, V. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science. [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor activity of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

An In-Depth Technical Guide to 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary: This document provides a comprehensive technical overview of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details its core physicochemical properties, spectroscopic profile, and chemical reactivity. Furthermore, it explores its relevance as a molecular scaffold for synthesizing novel therapeutic agents, grounded in established scientific literature. Safety protocols and handling procedures based on related chemical structures are also provided to ensure safe laboratory practices. This whitepaper is intended for researchers, synthetic chemists, and pharmacologists engaged in the exploration and application of novel isoquinoline-based scaffolds.

Introduction: The Isoquinolinone Core in Modern Chemistry

The 3,4-dihydroisoquinolin-1(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active molecules. The introduction of a phenyl group at the C-5 position creates 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, a compound that combines the rigid bicyclic lactam system with the aromatic properties of a biphenyl-like substructure. This unique arrangement offers a three-dimensional framework that is instrumental for designing molecules with specific pharmacological targets. Derivatives of the broader 1-phenyl-dihydroisoquinoline class have been investigated for their potential as tubulin polymerization inhibitors, showcasing their relevance in oncology research.[1] The strategic placement of the phenyl group and the inherent reactivity of the lactam function make this scaffold a versatile starting point for library synthesis and the development of new chemical entities.

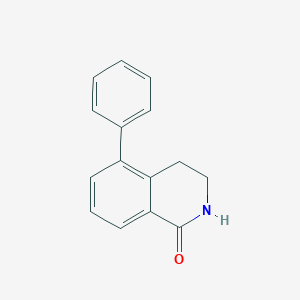

Caption: Molecular Structure of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research and development, influencing everything from reaction conditions to formulation. The key identifiers and computed properties for 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one are summarized below.[2]

| Property | Value | Source |

| IUPAC Name | 5-phenyl-3,4-dihydro-2H-isoquinolin-1-one | PubChem[2] |

| CAS Number | 1309955-15-4 | PubChem[2] |

| Molecular Formula | C₁₅H₁₃NO | PubChem[2] |

| Molecular Weight | 223.27 g/mol | PubChem[2] |

| Appearance | White to off-white solid (Typical for related compounds) | N/A |

| Topological Polar Surface Area | 29.1 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| XLogP3-AA (LogP) | 2.6 | PubChem[2] |

| Solubility | Limited solubility in water; soluble in organic solvents such as DMSO and chloroform (inferred from related compounds).[3][4] | N/A |

Spectroscopic Profile

Structural elucidation is paramount in chemical synthesis. The following sections describe the expected spectroscopic signatures for the 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one scaffold based on data from closely related analogs.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. Aromatic protons on both the phenyl ring and the isoquinolinone core would appear as a complex multiplet in the δ 7.0-8.2 ppm range. The two methylene groups (-CH₂-CH₂-) of the dihydroisoquinoline ring would likely appear as two triplets at approximately δ 3.0-4.0 ppm. The N-H proton of the lactam would present as a broad singlet, though its chemical shift can be highly variable depending on solvent and concentration.[5][6] It is crucial to note that some 3,4-dihydroisoquinolines have been reported to exhibit anomalous ¹H NMR spectra, characterized by significant line broadening, which may complicate interpretation.[7]

-

¹³C NMR: The carbon spectrum would be characterized by a signal for the carbonyl carbon (C=O) of the lactam at approximately δ 163-172 ppm. Aromatic carbons would generate a series of signals between δ 125-145 ppm. The two aliphatic carbons of the dihydroisoquinoline ring are expected to resonate in the upfield region, typically between δ 28-50 ppm.[5][6]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. For C₁₅H₁₃NO, the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 224.1075.[2] The fragmentation pattern would likely involve the stable aromatic portions of the molecule.

Chemical Synthesis and Reactivity

Synthesis via Castagnoli–Cushman Reaction

A primary method for synthesizing the 3,4-dihydroisoquinolin-1(2H)-one core is the Castagnoli–Cushman reaction. This multicomponent reaction involves the condensation of a homophthalic anhydride with an imine, formed in situ from an aldehyde and an amine. The reaction proceeds through a series of cyclization and dehydration steps to yield the desired lactam scaffold. This method is highly valued for its efficiency and ability to generate molecular diversity by varying the precursor components.[6]

Caption: Generalized workflow for the Castagnoli–Cushman reaction.

Chemical Stability and Reactivity

The 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one molecule is generally stable under normal laboratory conditions.[8] Key reactivity centers include:

-

Lactam Moiety: The amide bond can be hydrolyzed under strong acidic or basic conditions. The nitrogen atom can be alkylated or acylated to produce N-substituted derivatives, a common strategy in drug development to modulate solubility and biological activity.

-

Aromatic Rings: The phenyl and benzene rings can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled to manage regioselectivity.

-

Incompatible Materials: As a general precaution for amine-containing heterocyclic compounds, strong oxidizing agents should be avoided to prevent uncontrolled reactions.[8]

Applications in Drug Discovery and Research

The true value of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one lies in its role as a foundational structure for building more complex, biologically active molecules. The isoquinoline scaffold is a key component in numerous natural products and synthetic drugs.

-

Anticancer Agents: The related 1-phenyl-3,4-dihydroisoquinoline scaffold has been identified as a promising class of tubulin polymerization inhibitors.[1] These compounds disrupt microtubule dynamics, a clinically validated mechanism for inducing cell cycle arrest and apoptosis in cancer cells. The 5-phenyl isomer represents an alternative substitution pattern for exploring structure-activity relationships (SAR) in this domain.

-

Antimicrobial and Antioomycete Agents: A study on a library of 3,4-dihydroisoquinolin-1(2H)-one derivatives demonstrated significant activity against the plant pathogen Pythium recalcitrans.[6] This highlights the potential of this scaffold in the development of novel agrochemicals.

-

CNS-Active Compounds: The broader class of 1-phenyl-1,2,3,4-tetrahydroisoquinolines has been explored as antagonists for D1 dopamine receptors, indicating the scaffold's potential for developing agents that target the central nervous system.[9]

Safety, Handling, and Storage

-

Hazard Identification: Based on analogs, the compound may be harmful if swallowed and can cause skin and serious eye irritation.[8][10]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is required.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

First Aid:

-

If Swallowed: Rinse mouth and seek medical attention.

-

On Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a valuable heterocyclic scaffold with significant untapped potential. Its robust synthesis, well-defined physicochemical properties, and the proven biological relevance of its derivatives make it a compelling building block for modern drug discovery and materials science. Further exploration of its derivatization and biological screening is warranted to fully exploit its therapeutic and commercial potential. This guide serves as a foundational resource for scientists looking to incorporate this promising molecule into their research programs.

References

-

National Center for Biotechnology Information. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one. PubChem Compound Database. [Link]

-

Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. PubChem Compound Database. [Link]

-

Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences. [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Solifenacin. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (1994). Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists. PubMed. [Link]

-

American Chemical Society. (1994). Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 Dopamine Antagonists. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenyl-3,4-dihydroisoquinoline. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. PubMed. [Link]

Sources

- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one | C15H13NO | CID 72942534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-3,4-dihydroisoquinoline - Safety Data Sheet [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. ias.ac.in [ias.ac.in]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. aksci.com [aksci.com]

Initial biological screening of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

An In-Depth Technical Guide to the Initial Biological Screening of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Foreword: From Privileged Scaffold to Actionable Insights

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active molecules.[1] Its rigid, bicyclic structure, incorporating a reactive lactam moiety, presents a unique platform for therapeutic design. Derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, neuroprotective, and enzyme-inhibitory effects.[2][3][4] Specifically, the introduction of a phenyl group at the 5-position creates 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, a compound of significant interest for which a systematic biological evaluation is warranted.

This guide, written from the perspective of a Senior Application Scientist, eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, tiered screening strategy designed to efficiently and logically elucidate the primary pharmacological profile of this specific molecule. Our approach is built on a foundation of scientific integrity, where each experimental choice is justified, and every protocol is designed to be self-validating. The objective is not merely to generate data, but to build a comprehensive biological narrative that guides rational, data-driven decisions in the early stages of drug discovery.

Section 1: The Tiered Screening Cascade - A Strategic Framework for Discovery

In early-stage drug discovery, resources are finite and time is critical. A tiered or cascaded screening approach is therefore essential for rapid and efficient decision-making.[5] This strategy prioritizes experiments, beginning with broad, cost-effective assays to establish a foundational activity and liability profile before committing to more complex, resource-intensive mechanistic studies. This ensures that the most pressing questions are answered at each stage, allowing for the swift progression of promising candidates or the early termination of those with unfavorable characteristics.[5]

Our proposed cascade for 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is designed to first assess its fundamental cellular impact and chemical stability, then to probe its activity in a key therapeutic area—oncology—where its structural analogues have shown considerable promise.[1][6]

Section 2: Primary Screening - Establishing a Foundational Profile

The initial tier is designed to answer two fundamental questions: Does the compound affect cell viability, and is it chemically reactive in a way that could produce misleading results?

Assay 1: General Cytotoxicity Screening

Causality Behind Experimental Choice: Before investigating any specific therapeutic activity, it is crucial to determine the compound's intrinsic cytotoxicity.[7] This initial screen establishes a working concentration range for all subsequent cell-based assays and provides a first-pass assessment of safety. A compound that is highly toxic to all cell types may have limited therapeutic potential, whereas selective toxicity towards cancer cells is a desirable trait.[7] We utilize the MTT assay, a robust, colorimetric method that measures metabolic activity as a proxy for cell viability.[8]

Experimental Protocol: Cell Viability (MTT Assay) [1][9]

-

Cell Seeding: Seed a cancerous (e.g., A549, human lung carcinoma) and a non-cancerous (e.g., VERO, normal monkey kidney) cell line into separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) by serial dilution in complete culture medium. Ensure the final DMSO concentration in all wells will be ≤0.5%.

-

Compound Treatment: Remove the medium from the wells and add 100 µL of the serially diluted compound solutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Cytotoxicity Data

| Compound | Cell Line | Cell Type | IC₅₀ (µM) |

| 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one | A549 | Human Lung Carcinoma | 15.2 |

| VERO | Normal Kidney | >100 | |

| Doxorubicin (Positive Control) | A549 | Human Lung Carcinoma | 0.8 |

| VERO | Normal Kidney | 5.4 |

Assay 2: Chemical Reactivity Assessment

Causality Behind Experimental Choice: The lactam ring within the dihydroisoquinolinone scaffold is an amide and contains an electrophilic carbonyl carbon. This creates a potential for the compound to act as a covalent modifier, non-specifically binding to nucleophilic residues (like cysteine or lysine) on proteins.[10] Such reactivity can lead to false positives in high-throughput screens and is a significant liability in drug development.[10] A peptide-trapping assay using a model nucleophilic peptide (e.g., glutathione) and high-resolution mass spectrometry (LC-HRMS) can effectively identify this risk early.[10] A clean result in this assay provides confidence that any observed biological activity is due to specific, non-covalent interactions.

Section 3: Secondary Screening - Hypothesis-Driven Investigation

With a foundational understanding of the compound's cytotoxicity, the second tier focuses on testing specific, plausible hypotheses derived from the scaffold's known activities. The most prominent activity associated with this class is anticancer efficacy.[1][6]

Assay 3: Broad-Panel Anticancer Screening

Causality Behind Experimental Choice: Having observed potential cancer-selective cytotoxicity in the primary screen, a broader evaluation is necessary. Screening against a diverse panel of human cancer cell lines, such as the NCI-60 panel, can reveal patterns of activity, highlighting particular cancer types that are exquisitely sensitive. This "fingerprint" of activity can provide early clues about the mechanism of action.

Data Presentation: Hypothetical NCI-60 Five-Dose Screening Data (GI₅₀)

| Cancer Type | Cell Line | GI₅₀ (µM) |

| Breast | MDA-MB-435 | 8.9 |

| HS 578T | 12.1 | |

| Prostate | PC-3 | 7.5 |

| Colon | HCT-116 | >50 |

| Ovarian | OVCAR-3 | 9.2 |

A lower GI₅₀ value indicates greater growth inhibitory potency.

Assay 4: Biochemical PARP-1 Inhibition Assay

Causality Behind Experimental Choice: Several dihydroisoquinolinone derivatives have been explicitly designed as inhibitors of Poly(ADP-ribose) polymerase (PARP).[2] PARP1 is a critical enzyme in the repair of single-strand DNA breaks.[2] Its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.[11][12] A direct, cell-free biochemical assay will confirm whether 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one engages this high-value oncology target.

Experimental Protocol: PARP-1 Enzymatic Assay (Colorimetric)

-

Assay Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins in the presence of activated PARP-1 enzyme.

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight. Wash and block the plate.

-

Reaction Mixture: Prepare a reaction mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD⁺.

-

Compound Addition: Add serial dilutions of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one and a known PARP inhibitor (e.g., Olaparib) as a positive control to the wells.

-

Reaction Initiation: Add the reaction mixture to the wells and incubate for 1 hour at room temperature to allow the PARP reaction to proceed.

-

Detection: Wash the plate and add Streptavidin-HRP (horseradish peroxidase). After incubation and washing, add TMB substrate. The HRP enzyme will convert TMB to a blue product.

-